molecular formula C18H34O6Si2 B1313312 1,4-Bis(triethoxysilyl)benzene CAS No. 2615-18-1

1,4-Bis(triethoxysilyl)benzene

Cat. No. B1313312
Key on ui cas rn: 2615-18-1
M. Wt: 402.6 g/mol
InChI Key: YYJNCOSWWOMZHX-UHFFFAOYSA-N
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Patent
US07211192B2

Procedure details

A mixture of magnesium turnings (15 g) and TEOS (450 mL, 2 mol) in THF (300 mL) were placed under nitrogen in a 1 L three-neck round bottom flask equipped with magnetic stir bar, condenser, and addition funnel. A small crystal of iodine was added and the mixture was brought to reflux. A solution of 1,4-dibromobenzene (48 g, 204 mmol) in THF (100 mL) was added dropwise over 2 h. Within 30 min of initiating the addition, the reaction became mildly exothermic. The reaction mixture was kept at reflux for 1 h after the completion of the addition of dibromide. The gray-green mixture was allowed to cool to room temperature before the THF was removed in vacuo. Hexane (200 mL) was added to precipitate any remaining magnesium salts in solution and the mixture was quickly filtered under nitrogen to produce a clear, light brown solution. Hexane was removed in vacuo. The product was purified by fractional distillation. The product was recovered as a clear liquid at 130–5° C. (0.2 mmHg) in 43–47% yield. 1H NMR (500 MHz, CDCl3) δ 7.67 (s, 4H, ArH), 3.86 (q, J=7.00 Hz, 12H, OCH2CH3), 1.23 (t, J=7.00 Hz, 18H, ArH); 13C NMR (125 MHz, CDCl3) δ 133.25,57.98, 17.43; 29Si NMR (99 MHz, CDCl3) δ−58.25; MS m/e calc'd for CI (M) C18H34Si2O6: 402.1894, found 402.1886.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].CCO[Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].II.Br[C:18]1[CH:23]=[CH:22][C:21](Br)=[CH:20][CH:19]=1>C1COCC1>[CH2:13]([O:12][Si:5]([O:6][CH2:7][CH3:8])([O:9][CH2:10][CH3:11])[C:18]1[CH:23]=[CH:22][C:21]([Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])=[CH:20][CH:19]=1)[CH3:14]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[Mg]
Name
Quantity
450 mL
Type
reactant
Smiles
CCO[Si](OCC)(OCC)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
48 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed under nitrogen in a 1 L three-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stir bar, condenser, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
Hexane (200 mL) was added
CUSTOM
Type
CUSTOM
Details
to precipitate any remaining magnesium salts in solution
FILTRATION
Type
FILTRATION
Details
the mixture was quickly filtered under nitrogen
CUSTOM
Type
CUSTOM
Details
to produce a clear, light brown solution
CUSTOM
Type
CUSTOM
Details
Hexane was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The product was purified by fractional distillation
CUSTOM
Type
CUSTOM
Details
The product was recovered as a clear liquid at 130–5° C. (0.2 mmHg) in 43–47% yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)O[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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